
Laidlomycinpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Laidlomycin propionate potassium is a compound with the chemical formula C40H67KO13. It has a molecular weight of 795.06 g/mol and a melting point of 190-192°C .
- This compound belongs to the macrolide class of antibiotics and exhibits potent antimicrobial activity.
Preparation Methods
- Synthetic routes for Laidlomycin propionate potassium involve chemical modifications of the parent compound, Laidlomycin A.
- Industrial production methods typically include fermentation processes using Streptomyces cultures, followed by purification and derivatization to obtain the propionate form.
Chemical Reactions Analysis
- Laidlomycin propionate potassium undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: Substitution reactions can occur at specific functional groups.
- Common reagents include oxidizing agents, reducing agents, and alkylating agents.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Antibacterial Activity: Laidlomycin propionate potassium is effective against Gram-positive bacteria, making it valuable in medicine and agriculture.
Animal Health: It is used as a feed additive to promote growth and prevent infections in livestock.
Research: Scientists study its mode of action and potential therapeutic applications.
Mechanism of Action
- Laidlomycin propionate potassium inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
- It interferes with peptide bond formation, preventing bacterial growth.
Comparison with Similar Compounds
- Laidlomycin propionate potassium is unique due to its specific chemical structure and antimicrobial properties.
- Similar compounds include other macrolide antibiotics like erythromycin and tylosin.
Remember, Laidlomycin propionate potassium plays a crucial role in combating bacterial infections and contributes to scientific advancements in the field of antibiotics and animal health
Properties
Molecular Formula |
C40H66O13 |
|---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
InChI |
InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28-,29+,32-,33+,34-,35+,37+,38+,39+,40-/m0/s1 |
InChI Key |
WCKFMTGGCBJGEZ-PQBLUPAKSA-N |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@@H]2C[C@@H]([C@@H](O2)[C@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


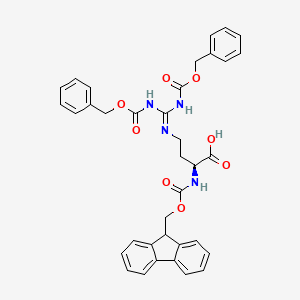

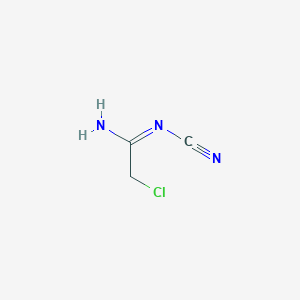
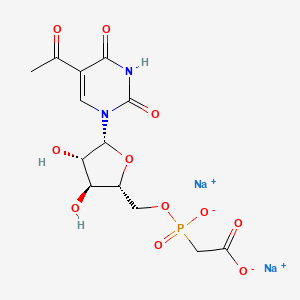
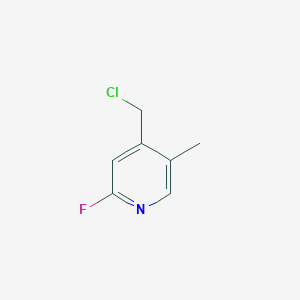
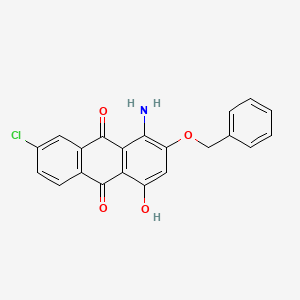
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
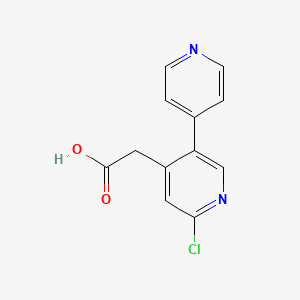
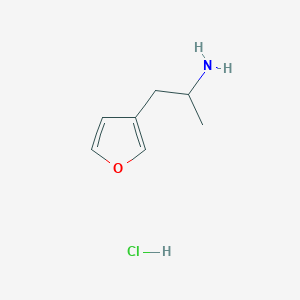
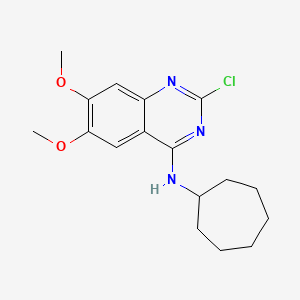
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
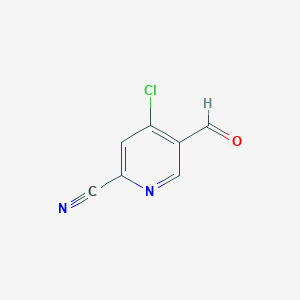
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

